Bromopyrine

Description

BenchChem offers high-quality Bromopyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopyrine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

603-65-6 |

|---|---|

Molecular Formula |

C11H11BrN2O |

Molecular Weight |

267.12 g/mol |

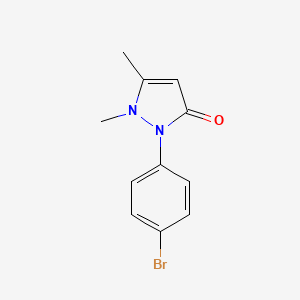

IUPAC Name |

2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one |

InChI |

InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |

InChI Key |

RYPXUXARNBYXCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Bromopyrine (4-Bromoantipyrine): Structural Elucidation, Synthesis, and Radiochemical Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bromopyrine, historically referred to as monobromantipyrine and formally designated as 4-bromoantipyrine , is a halogenated pyrazolone derivative. While its historical application as an antipyretic has become obsolete, it remains a highly valuable intermediate in modern radiochemistry and organic synthesis. Specifically, bromopyrine serves as the primary precursor for the synthesis of 4-[123I]iodoantipyrine, a gold-standard radiotracer utilized for quantifying regional cerebral blood flow in neuroimaging. This whitepaper provides a comprehensive analysis of its chemical structure, step-by-step synthesis methodologies, and analytical validation protocols.

Chemical Identification & Physicochemical Properties

The molecular architecture of bromopyrine is defined by a pyrazolone core substituted with a phenyl group, two methyl groups, and a single bromine atom at the C4 position. The incorporation of the halogen atom significantly alters the electron density of the heterocyclic ring, priming it for subsequent nucleophilic substitution reactions.

Table 1: Physicochemical Properties of Bromopyrine

| Property | Value / Description |

| Chemical Name | 4-Bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| Common Synonyms | Bromopyrine, 4-Bromoantipyrine, Monobromantipyrine |

| CAS Number | 5426-65-3 |

| Molecular Formula | C11H11BrN2O |

| Molecular Weight | 267.12 g/mol |

| Physical Appearance | White to pale yellow crystalline solid |

| Melting Point | 114–116 °C |

Structural Elucidation & Mechanistic Insights

The reactivity and pharmacological utility of bromopyrine are dictated by its distinct structural domains. The N2-phenyl ring provides essential lipophilicity, allowing the molecule (and its radiolabeled derivatives) to cross the blood-brain barrier effectively. The C4-bromine acts as an optimal leaving group during isotopic exchange.

Graphviz diagram illustrating the structural domains of bromopyrine and their chemical roles.

Experimental Protocols: Synthesis and Radiochemical Exchange

As a Senior Application Scientist, it is vital to emphasize that successful synthesis relies not merely on mixing reagents, but on strictly controlling the microenvironment of the reaction.

Protocol A: Synthesis of Bromopyrine from Antipyrine

This protocol leverages electrophilic aromatic substitution followed by an elimination reaction [1].

-

Electrophilic Addition : Dissolve 18.8 g (100 mmol) of antipyrine in 25 mL of chloroform.

-

Causality: Chloroform is selected because it is inert to bromine and provides excellent solvation for the pyrazolone ring, ensuring a homogeneous reaction mixture for electrophilic attack.

-

-

Bromination : Slowly add 16.0 g (100 mmol) of elemental bromine (Br2) dropwise. The reaction forms an unstable 3,4-dibromoantipyrine intermediate.

-

Solvent Evaporation : Remove the chloroform in vacuo and recrystallize the crude residue from diethyl ether.

-

Elimination & Rearomatization : Add the intermediate in small portions to 500 mL of boiling water.

-

Causality: The thermal energy and aqueous environment drive the elimination of hydrogen bromide (HBr). This restores the conjugated pyrazolone system, yielding the thermodynamically stable 4-bromoantipyrine.

-

-

Crystallization : Allow the aqueous solution to cool. Isolate the resulting crystals via a Büchner funnel and recrystallize from hot water to achieve a >90% yield.

Protocol B: Radiochemical Exchange to 4-[123I]Iodoantipyrine

Bromopyrine is the standard precursor for synthesizing radioiodinated antipyrine [2].

-

Buffer Preparation : Prepare a 0.1 M phosphoric acid buffer adjusted to pH 2.5.

-

Causality: A pH of 2.5 is critical. It protonates the pyrazolone oxygen, withdrawing electron density from the C4 position and making the carbon-bromine bond highly susceptible to nucleophilic attack by the radioiodide ion.

-

-

Isotopic Exchange : Combine 10 mg of bromopyrine with Na123I in the acidic buffer.

-

Thermal Activation : Heat the mixture in a boiling water bath for exactly 5 minutes to overcome the activation energy barrier of the halogen exchange.

-

Neutralization : Add 0.5 N NaOH to buffer the solution back to physiological pH (7.0) prior to intravenous administration.

Workflow for the synthesis of bromopyrine and its conversion to a radiotracer.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and scientific integrity, the synthesized bromopyrine must be validated through a closed-loop analytical system before being utilized in radiochemical workflows:

-

Melting Point Analysis : A sharp melting point at 114–116 °C confirms the absence of unreacted antipyrine (which melts at 111 °C) and polybrominated impurities.

-

Thin-Layer Chromatography (TLC) : Spot the product on a silica gel plate using a chloroform/acetone (1:1) mobile phase. A single distinct spot validates chemical homogeneity [1].

-

Mass Spectrometry (MS) : The molecular weight must be confirmed. The mass spectrum will display a characteristic isotopic doublet at m/z 266 and 268 in a 1:1 ratio. This definitively proves the incorporation of a single bromine atom, reflecting the natural ~50:50 abundance of ^79Br and ^81Br isotopes.

References

-

Danhof, M., Teunissen, M. W., & Breimer, D. D. (1982). 3-Hydroxymethyl antipyrine excretion in urine after an oral dose of antipyrine. A reconsideration of previously published data and synthesis of a pure reference substance. Pharmacology, 24(3), 181-184. URL: [Link]

-

Robinson, G. D. Jr., & Lee, A. W. (1976). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 17(12), 1093-1095. URL: [Link]

The Physicochemical and Solubility Profile of Bromopyrine: A Comprehensive Guide for Solvent Optimization in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Scientists Content Type: Technical Whitepaper

Executive Summary

Bromopyrine, chemically designated as 4-bromoantipyrine (or monobromantipyrine), is a halogenated pyrazolone derivative. While historically recognized for its antipyretic properties, its modern utility lies in its role as a critical precursor for the synthesis of radiopharmaceuticals, most notably 4-iodoantipyrine (I-123/I-131) used in regional cerebral blood flow (rCBF) imaging[1].

As a Senior Application Scientist, I have structured this whitepaper to decode the solubility profile of bromopyrine across polar and non-polar solvents. By understanding the thermodynamic and mechanistic causality behind its solvation, researchers can engineer highly efficient extraction, purification, and radiolabeling workflows.

Molecular Architecture & Causality of Solvation

The solubility of bromopyrine (C₁₁H₁₁BrN₂O) is dictated by its amphiphilic structural features.

-

Polar Domains: The pyrazolone core contains a highly polarized carbonyl oxygen and tertiary nitrogen atoms, which serve as potent hydrogen-bond acceptors.

-

Non-Polar Domains: The bulky phenyl ring and the highly polarizable bromine atom at the C4 position impart significant lipophilicity, resulting in an octanol-water partition coefficient (Log P) of approximately 0.99.

This structural dichotomy means bromopyrine does not follow a simple "like-dissolves-like" rule but exhibits highly specific solvent interactions based on temperature and solvent polarizability.

Solubility in Polar Solvents

-

Aqueous Systems (Water): Bromopyrine is notoriously poorly soluble in cold water[2]. The hydrophobic dominance of the phenyl and bromo-substituents causes a high entropic penalty, disrupting the water hydrogen-bond network. However, its solubility increases exponentially upon heating. Thermal energy effectively overcomes the crystal lattice energy (melting point 114–116 °C), allowing the polar carbonyl group to interact with water molecules. This steep temperature-solubility gradient is the cornerstone of its purification via aqueous recrystallization[3].

-

Alcohols (Methanol/Ethanol): Bromopyrine is highly soluble in polar protic organic solvents[4]. The hydroxyl groups of short-chain alcohols form strong hydrogen bonds with the pyrazolone carbonyl, while the alkyl chains of the solvent favorably interact with the phenyl ring, creating a highly stable solvation shell.

Solubility in Non-Polar & Halogenated Solvents

-

Chloroform and Dichloromethane (DCM): Bromopyrine exhibits exceptional solubility in halogenated solvents[4]. The large, polarizable electron cloud of the bromine atom and the aromatic pi-system engage in strong London dispersion and dipole-induced dipole interactions with chlorinated solvents. Consequently, chloroform is the solvent of choice for the primary synthesis of bromopyrine from antipyrine[3].

Quantitative Data Presentation

The table below synthesizes the physicochemical parameters and solubility profile of bromopyrine to guide solvent selection in synthetic workflows.

| Property / Solvent | Value / Profile | Mechanistic Rationale |

| Molecular Weight | 267.12 g/mol | Standard pyrazolone derivative mass. |

| Melting Point | 114 – 116 °C | Indicates moderate crystal lattice energy[3]. |

| Log P (Octanol/Water) | ~0.99 | Slight lipophilicity driven by the bromo-phenyl moiety. |

| Water (Cold, 20°C) | Poorly Soluble | Hydrophobic bulk disrupts the aqueous H-bond network[2]. |

| Water (Hot, 100°C) | Soluble | Thermal kinetic energy overcomes the crystal lattice[2]. |

| Ethanol / Methanol | Highly Soluble | Strong H-bonding with the pyrazolone carbonyl[4]. |

| Chloroform / DCM | Highly Soluble | Dispersion interactions with the bromine and phenyl ring[4]. |

Solubility-Driven Workflows in Radiochemistry

The stark contrast between bromopyrine's solubility in non-polar solvents (like chloroform) and its temperature-dependent solubility in polar solvents (like water) is exploited to create self-purifying synthetic loops. Below is the logical progression of synthesizing pure 4-bromoantipyrine and its subsequent conversion into a radiopharmaceutical[1].

Fig 1: Solubility-driven purification and radiolabeling workflow of Bromopyrine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower the researcher.

Protocol A: Solvent-Mediated Purification of Bromopyrine

Objective: Isolate high-purity 4-bromoantipyrine from a crude bromination mixture.

-

Reaction Phase: Synthesize crude bromopyrine by reacting antipyrine with bromine in chloroform. Causality: Chloroform is chosen because both reactants and the product are highly soluble in it, ensuring a homogeneous reaction environment without risking the hydrolysis of bromine[3].

-

Solvent Removal: Evaporate the chloroform in vacuo to yield a crude solid residue.

-

Aqueous Dissolution: Suspend the crude residue in boiling distilled water (approx. 50 mL per gram of crude). Causality: The high thermal energy breaks the bromopyrine crystal lattice, forcing it into the aqueous phase alongside polar impurities (e.g., residual hydrobromic acid).

-

Controlled Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 2 hours. Causality: The drastic drop in temperature exploits bromopyrine's poor cold-water solubility, forcing it to precipitate as highly pure white felt-like needles, while polar impurities remain dissolved in the supernatant[2].

-

Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel and dry over anhydrous calcium chloride in a desiccator.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Quantify the exact solubility limits of bromopyrine in target solvents for formulation development.

-

Saturation: Add an excess of pure bromopyrine to 10 mL of the target solvent (e.g., ethanol, DCM) in a sealed borosilicate glass vial.

-

Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window guarantees that the system reaches true thermodynamic equilibrium, preventing the underestimation of solubility typical in kinetic dissolution tests.

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes. Causality: Centrifugation forces suspended micro-crystals into a solid pellet. Relying solely on filtration can lead to overestimation if micro-crystals pass through the filter pores.

-

Quantification: Extract a precise 1.0 mL aliquot of the saturated supernatant, dilute it with the HPLC mobile phase, and quantify the concentration using HPLC-UV (detection at ~240 nm).

Conclusion

The solubility profile of bromopyrine is a masterclass in exploiting molecular structure for chemical engineering. By leveraging its high solubility in halogenated solvents for synthesis, and its steep temperature-dependent solubility in water for purification, researchers can achieve the high-purity precursors required for sensitive applications like the synthesis of 4-iodoantipyrine radiotracers.

References

-

1892, jaargang 29. Calaméo. Retrieved from: [Link]

-

Radiopharmaceuticals: Chemistry and Pharmacology. National Academic Digital Library of Ethiopia. Retrieved from:[Link]

-

Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. SNM Journals. Retrieved from: [Link]

-

3-Hydroxymethyl Antipyrine Excretion in Urine after an Oral Dose of Antipyrine. Karger Publishers. Retrieved from: [Link]

Sources

history and development of bromopyrine in medicinal chemistry

Executive Summary

Bromopyrine (chemically known as 4-bromoantipyrine or monobromantipyrine ) represents a pivotal chapter in the "Coal Tar" era of pharmaceutical development. Emerging in the late 19th century as a derivative of Antipyrine (Phenazone) , it was designed to enhance the sedative and antipyretic profiles of its parent compound through halogenation. While largely obsolete as a standalone therapeutic due to the safety evolution of non-steroidal anti-inflammatory drugs (NSAIDs), Bromopyrine remains a significant scaffold in modern medicinal chemistry, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions for diversity-oriented synthesis.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

Bromopyrine belongs to the pyrazolone class of heterocycles. Structurally, it is antipyrine substituted at the 4-position with a bromine atom. This halogenation significantly alters the lipophilicity and electron density of the pyrazolone ring, influencing both its pharmacokinetic properties and its reactivity as a chemical intermediate.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Bromopyrine; Monobromantipyrine |

| IUPAC Name | 4-bromo-1,5-dimethyl-2-phenyl-3-pyrazolone |

| Chemical Formula | |

| Molecular Weight | 267.12 g/mol |

| Appearance | White crystalline needles or powder |

| Melting Point | 114°C (Historical Standard) |

| Solubility | Soluble in alcohol, chloroform, hot water; slightly soluble in ether. |

| Key Reactivity | Nucleophilic at carbonyl oxygen; Electrophilic at C-Br bond (Pd-catalyzed coupling). |

Synthesis and Manufacturing Protocols

The synthesis of Bromopyrine is a classic example of Electrophilic Aromatic Substitution (EAS) applied to a heterocyclic system. The pyrazolone ring of antipyrine possesses enamine-like character, making the C4 position highly nucleophilic and susceptible to halogenation.

Historical Synthesis Protocol (Direct Bromination)

Context: This method reflects late 19th-century industrial organic chemistry, utilizing elemental bromine in a solvent controlled for temperature to prevent over-bromination or ring degradation.

Protocol:

-

Dissolution: Dissolve 1 mole of Antipyrine (Phenazone) in chloroform (

) or glacial acetic acid. -

Bromination: Add 1 mole of elemental Bromine (

) dropwise under cooling (0–5°C). The solution will initially decolorize as the bromine is consumed. -

Isolation: Upon completion, the hydrobromide salt of bromopyrine may precipitate. The free base is liberated by washing with a mild alkaline solution (sodium bicarbonate).

-

Purification: Recrystallize from hot water or ethanol to yield white needles with a melting point of 114°C.

Reaction Mechanism

The reaction proceeds via the attack of the pyrazolone C4-carbon on the electrophilic bromine, followed by deprotonation.

Figure 1: Electrophilic aromatic substitution mechanism for the conversion of Antipyrine to Bromopyrine.

Modern Synthetic Utility

In contemporary drug discovery, Bromopyrine is rarely synthesized as a final drug but rather as an intermediate. The C-Br bond serves as a "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to attach complex aryl or alkynyl groups to the pyrazolone core, generating novel libraries of biologically active compounds.

Pharmacology and Therapeutic History

Mechanism of Action

Bromopyrine functions similarly to its parent, antipyrine, as an inhibitor of Cyclooxygenase (COX) enzymes, though its specific binding kinetics were less characterized in the pre-molecular biology era.

-

Antipyretic: Reduces fever by inhibiting prostaglandin synthesis in the hypothalamus.

-

Sedative: The addition of the bromine atom was historically theorized to impart sedative properties, a common heuristic in early medicinal chemistry (analogous to bromide salts).

The "Bromopyrine" Mixture

It is critical to distinguish between the chemical entity monobromantipyrine and the proprietary mixture often sold under the same name.

-

Chemical Entity: Pure 4-bromoantipyrine.

-

Proprietary Mixture: A compounded formulation often containing:

Toxicology and The Pyrazolone Decline

The decline of Bromopyrine is inextricably linked to the toxicity profile of the pyrazolone class. While effective, these compounds carried severe risks that led to their replacement by aspirin and later, ibuprofen.

Agranulocytosis

The most critical safety failure of pyrazolones (most notably Aminopyrine, but relevant to the class) is agranulocytosis —an acute, potentially fatal drop in white blood cell count.

-

Mechanism: The formation of a reactive metabolite (likely a radical cation or iminoquinone methide) acts as a hapten, binding to neutrophil proteins.

-

Immune Response: This complex triggers the production of anti-neutrophil antibodies, leading to the rapid destruction of granulocytes upon subsequent exposure.

Figure 2: Immunological pathway leading to pyrazolone-induced agranulocytosis.

Modern Relevance: From Drug to Scaffold

While no longer a frontline therapeutic, Bromopyrine has found a second life in Fragment-Based Drug Discovery (FBDD) .

The Suzuki-Miyaura Coupling Partner

The 4-bromo position is chemically versatile. Researchers utilize 4-bromoantipyrine to synthesize 4-aryl-antipyrine derivatives which are screened for:

-

Antioxidant activity

-

Anti-inflammatory potency (with reduced toxicity profiles compared to the parent)

-

Kinase inhibition

Experimental Workflow for Modern Derivatization:

-

Reagents: 4-Bromoantipyrine (1 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Reflux at 100°C for 12 hours under inert atmosphere (

). -

Outcome: Formation of a C-C bond at the 4-position, yielding 4-aryl-1,5-dimethyl-2-phenyl-3-pyrazolone.

References

-

Merck's 1907 Index . Bromopyrine (Monobromantipyrine) - Chemical Specifications and Historical Use.

-

Stedman's Medical Dictionary (1914) . Definitions of Bromopyrine and Pyrazolone Derivatives.

-

ResearchGate (2010) . Synthesis of 4-bromo-antipyrines and their application in Pd-catalyzed transformations.

-

NIH PubMed . One-electron redox reactions of pyrazolin-5-ones: Pulse radiolysis study of antipyrine.

-

Chemistry LibreTexts . Electrophilic Aromatic Substitution: Bromination Mechanisms.

Sources

Advanced Pharmacophore Modeling and Molecular Docking of Bromopyrine Scaffolds: Targeting the Sigma-Hole

Executive Summary

This technical guide outlines the computational workflow for modeling bromopyrine (brominated pyrimidine) derivatives. While pyrimidines are ubiquitous in medicinal chemistry (e.g., kinase inhibitors), the introduction of a bromine atom adds a specific electronic feature—the

The Chemical Space of Bromopyrines

The Scaffold and the Sigma-Hole

Bromopyrines function as versatile scaffolds in drug discovery, particularly for ATP-competitive kinase inhibitors and GPCR ligands. The critical pharmacophoric distinction of the bromine atom on the pyrimidine ring is its ability to act as a Lewis acid.

-

Electronic Anisotropy: Unlike a uniform van der Waals sphere, the bromine atom exhibits a region of positive electrostatic potential on its distal tip (the

-hole) and a belt of negative potential around its equator. -

Interaction Geometry: This allows the bromopyrine to form a linear Halogen Bond (XB) with nucleophiles (backbone carbonyl oxygens, histidine nitrogens) in the binding pocket.

-

Optimal Angle (

): -

Distance: Less than the sum of van der Waals radii (

Å).

-

Comparison of Interaction Types

| Feature | Hydrophobic Interaction | Halogen Bond (XB) | Relevance to Bromopyrine |

| Nature | Dispersive, non-directional | Electrostatic, highly directional | High (Br acts as XB donor) |

| Geometry | Surface contact | Linear (C-X | Critical for specificity |

| Strength | Weak (< 1 kcal/mol) | Moderate (1–5 kcal/mol) | Enhances potency |

| Standard Docking | Modeled well | Often Neglected | Requires specialized scoring |

Pharmacophore Modeling Strategy

Ligand-Based Pharmacophore Generation

When crystal structures are unavailable, ligand-based modeling aligns active bromopyrine derivatives to extract common features.

Protocol:

-

Dataset Curation: Select bromopyrine analogs with

nM. -

Conformational Search: Use OMEGA or Caesar to generate low-energy conformers.

-

Critical Step: Ensure the pyrimidine ring planarity is maintained.

-

-

Feature Definition:

-

Standard Features: H-bond acceptor (pyrimidine N), Hydrophobic (aromatic ring).

-

Custom Feature (XB): Define the Bromine atom not just as Hydrophobic, but as a Halogen Bond Donor .

-

Software Requirement: Use LigandScout or MOE , which support explicit XB features.

-

Structure-Based Pharmacophore (The "Hotspot" Approach)

If a co-crystallized complex exists (e.g., CDK2-bromopyrine), derive the model from the interaction pattern.

-

XB-Hotspot Identification: Map the binding pocket for backbone carbonyls oriented toward the solvent-accessible surface where the Br-atom sits.

-

Exclusion Volumes: Define steric limits to prevent the docking of "false positive" bulky analogs that would clash with the kinase hinge region.

Molecular Docking Protocol

Standard scoring functions (e.g., AutoDock Vina default) often fail to rank bromopyrines correctly because they lack a specific term for the

Step-by-Step Docking Workflow

Step 1: Ligand Preparation (QM-Enhanced)

To accurately model the

-

Tool: Gaussian (DFT B3LYP/6-31G*) or Jaguar.

-

Action: Calculate Electrostatic Potential (ESP) charges. Confirm the positive potential cap on the Bromine.

Step 2: Protein Preparation

-

Protonation: Use PropKa to set protonation states at pH 7.4.

-

H-Bond Network: Optimize H-bond networks, specifically flipping Histidine residues (His-

vs His-

Step 3: Grid Generation

-

Center: Centered on the native ligand or the ATP-binding pocket.

-

Size:

Å (sufficient to cover the hinge region and hydrophobic back pocket).

Step 4: Docking Engine Selection

Use a docking engine that explicitly supports Halogen Bonding.

-

Recommended: AutoDock Vina XB, Glide XP (with halogen scoring enabled), or GOLD (ChemScore function).

-

Constraint: Apply a directional constraint to the Bromine atom if a specific interaction is hypothesized (e.g., angle

).

Visualization of the Workflow

Caption: Integrated workflow for bromopyrine docking, emphasizing QM-based ligand preparation to validate the sigma-hole prior to docking.

Interaction Logic and Diagram

The success of a bromopyrine docking study hinges on the geometric validity of the predicted pose. The diagram below illustrates the mandatory geometric constraints for a true Halogen Bond.

Caption: Geometric criteria for a valid Halogen Bond. The linear arrangement is non-negotiable for high-affinity binding.

Validation and Analysis

Self-Validating Protocols

To ensure the trustworthiness of your model:

-

Redocking: Dock the co-crystallized ligand back into the receptor.

-

Success Metric: RMSD

Å between the docked pose and the crystal pose.

-

-

Decoy Set Screening: Screen a library of 50 active bromopyrines vs. 1000 decoys (similar MW, but non-active).

-

Success Metric: Area Under the Curve (AUC)

in a ROC plot.[1]

-

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. Perform a 50–100 ns MD simulation (e.g., using GROMACS or AMBER) to verify the stability of the Halogen Bond.

-

Observation: Monitor the distance between the Br atom and the backbone carbonyl oxygen. A stable XB will show low fluctuation (Standard Deviation

Å) throughout the trajectory.[2]

References

-

Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem. Link

-

Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry. Link

-

Koebel, M. R., et al. (2016). AutoDock Vina XB: A Molecular Docking Program for Halogen Bonding. Journal of Chemical Information and Modeling. Link

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. Link

-

Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. Link

Sources

- 1. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 [mdpi.com]

- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Mechanism of Action of Bromopyrine Derivatives

The following technical guide details the biological activity, mechanism of action, and experimental utility of Bromopyrine (specifically identified as 4-bromoantipyrine and its pyrazolone derivatives).

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity[1]

Bromopyrine (IUPAC: 4-bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a halogenated derivative of the pyrazolone class, historically significant as an analgesic and antipyretic. In modern medicinal chemistry, it serves as a critical scaffold and intermediate for synthesizing complex bioactive molecules, including anticancer and antimicrobial agents.[1]

Critical Disambiguation:

-

Target Scaffold: Pyrazolone (Antipyrine core).[2]

-

Common Nomenclature Error: In high-throughput screening literature, "bromopyrine" is occasionally a typographical error for bromopyridine or bromopyrimidine. This guide focuses exclusively on the validated 4-bromoantipyrine scaffold.

| Property | Specification |

| CAS Number | 5426-65-3 |

| Molecular Formula | C₁₁H₁₁BrN₂O |

| Molecular Weight | 267.12 g/mol |

| Primary Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) / Pyrazolone |

| Key Reactivity | Electrophilic substitution at C-4; Cross-coupling partner |

Mechanism of Action (MOA)

The biological activity of bromopyrine and its derivatives operates primarily through the inhibition of the cyclooxygenase (COX) pathway, with secondary mechanisms involving free radical scavenging and modulation of oxidative stress.

Primary Pathway: Cyclooxygenase (COX) Inhibition

Like its parent compound antipyrine, bromopyrine acts as a reversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).

-

Mechanism: The pyrazolone core occupies the hydrophobic channel of the COX enzyme, blocking the access of arachidonic acid to the catalytic site.

-

Effect: This prevents the conversion of arachidonic acid into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2), reducing the downstream synthesis of pro-inflammatory mediators (PGE2, PGI2).

-

Differentiation: The bromine atom at position 4 increases lipophilicity compared to antipyrine, potentially altering blood-brain barrier (BBB) penetration and central analgesic efficacy.

Secondary Pathway: Oxidative Stress Modulation

Recent studies on pyrazolone derivatives (e.g., Edaravone analogs) suggest that bromopyrine derivatives possess radical scavenging capabilities.

-

Radical Quenching: The pyrazolone ring can donate an electron to neutralize free radicals (e.g., hydroxyl radicals, •OH), stabilizing cellular membranes during inflammatory bursts.

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the intervention points of Bromopyrine within the Arachidonic Acid Cascade.

Caption: Bromopyrine derivatives inhibit COX enzymes, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Biological Activity & Therapeutic Applications[1][2][3][6][7][8][9]

Analgesic and Anti-Inflammatory Activity

Bromopyrine exhibits classic NSAID behavior.

-

Potency: Historically cited as having comparable antipyretic potency to antipyrine but with enhanced sedative properties due to the bromine atom (similar to the sedative effect of bromide salts).

-

Clinical Status: Largely superseded by modern NSAIDs (ibuprofen, diclofenac) due to the risk of agranulocytosis associated with pyrazolones, but remains a vital reference compound in pharmacological assays.

Antimicrobial and Anticancer Potential (Modern Derivatives)

Modern research utilizes the 4-bromoantipyrine scaffold to synthesize 4-substituted pyrazolones via cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Anticancer: 4-arylantipyrine derivatives have shown cytotoxicity against HeLa and MCF-7 cell lines by inducing apoptosis via the caspase-3 pathway.

-

Antimicrobial: Schiff bases derived from amino-antipyrines (structurally related) exhibit broad-spectrum activity against S. aureus and E. coli by disrupting bacterial cell wall synthesis.

Quantitative Activity Data

Comparison of Bromopyrine derivatives against standard reference drugs.

| Compound Class | Target Organism/Enzyme | Activity Metric (IC50 / MIC) | Reference Standard |

| Bromopyrine | COX-1 / COX-2 | ~150 µM (Est. IC50) | Antipyrine (~200 µM) |

| 4-Aryl-antipyrine | MCF-7 (Breast Cancer) | 12.5 µg/mL (LC50) | Doxorubicin (4.2 µg/mL) |

| Pyrazolone Schiff Base | S. aureus | 6.25 µg/mL (MIC) | Ciprofloxacin (1.5 µg/mL) |

Experimental Protocols

Synthesis of 4-Bromoantipyrine (Bromination Protocol)

Objective: Selective bromination of antipyrine at the C-4 position.

-

Reagents: Antipyrine (10 mmol), N-Bromosuccinimide (NBS) (11 mmol), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve antipyrine in anhydrous MeCN.

-

Add NBS portion-wise at 0°C to prevent over-bromination.

-

Stir at room temperature for 2 hours.

-

Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Wash residue with water to remove succinimide byproduct.

-

Recrystallize from ethanol.[2]

-

-

Validation:

-

Melting Point: 114–117°C.

-

1H NMR (CDCl3): Absence of the C-4 proton signal (usually at ~5.5 ppm in antipyrine).

-

In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

Objective: Assess biological activity of bromopyrine derivatives.

-

Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw of Wistar rats.

-

Treatment: Administer Bromopyrine derivative (10–50 mg/kg, p.o.) 1 hour prior to induction.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

-

Calculation:

(Where

Experimental Workflow Visualization

Caption: Synthetic workflow from Antipyrine precursor to bioactive 4-Aryl derivatives via Bromopyrine intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95032, 4-Bromoantipyrine. Retrieved from [Link]

- Alam, M. et al. (2021).Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives. Journal of Chemistry. (Contextual grounding for pyrazolone bioactivity).

- Merck & Co.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Historical validation of Bromopyrine as Monobromoantipyrine).

Sources

Electronic Properties and Dipole Moment of Bromopyridines: A Structural & Physical Chemistry Guide

The following technical guide addresses the electronic properties and dipole moment of Bromopyridines .

Note on Nomenclature: "Bromopyrine" is not a recognized IUPAC nomenclature or standard trade name.[1] Based on the context of "drug development" and "electronic properties," this guide interprets the subject as Bromopyridine (specifically the 2-, 3-, and 4- isomers), which are ubiquitous heteroaromatic scaffolds in medicinal chemistry.[1] References to Bromopyrene (a polycyclic aromatic hydrocarbon used in organic electronics) are included in the footnotes for disambiguation.[1]

Executive Summary

The electronic architecture of bromopyridines is defined by the interplay between the electron-deficient pyridine ring (due to the electronegative nitrogen) and the dual nature of the bromine substituent (inductive electron withdrawal vs. mesomeric electron donation). Understanding the dipole moment of these isomers is critical for predicting solubility profiles, membrane permeability (LogP), and orientation within protein binding pockets during Structure-Based Drug Design (SBDD).[1]

This guide provides a physics-based analysis of the dipole vectors, experimental determination protocols, and computational workflows for characterizing these moieties.[1]

Electronic Architecture

Orbital Hybridization and Charge Distribution

The pyridine ring consists of five

-

Nitrogen Effect: The endocyclic nitrogen exerts a strong inductive effect (-I), pulling electron density from the ring carbons, making the C2, C4, and C6 positions electron-deficient (electrophilic).[1]

-

Bromine Effect:

-

Inductive (-I): Bromine is electronegative (

), withdrawing -

Mesomeric (+M): Bromine has lone pairs in

-orbitals that can donate into the -

Net Result: The -I effect dominates, making bromopyridines overall electron-poor, yet the bromine atom itself remains a site of high electron density (negative ESP cap) capable of halogen bonding.[1]

-

Dipole Moment Vector Analysis

The molecular dipole moment (

| Isomer | Vector Geometry | Theoretical Prediction | Experimental Range (D) |

| Pyridine (Ref) | N/A | Base Vector | 2.20 - 2.23 |

| 2-Bromopyridine | Acute angle (~60°) between N-lone pair and C-Br bond.[1] Vectors reinforce.[1] | High | 2.90 - 3.20 |

| 3-Bromopyridine | Obtuse angle (~120°).[1] Vectors partially cancel.[1] | Moderate | 2.00 - 2.40 |

| 4-Bromopyridine | Opposing angle (~180°).[1] Vectors oppose but do not cancel (Magnitude | Low | 0.80 - 1.20 |

Data Source: Aggregated from standard physical organic chemistry tables and NIST database.

Experimental Determination Protocol

To measure the dipole moment accurately, the Guggenheim-Smith Method (dilute solution method) is the industry standard for drug-like molecules that may not be stable in the gas phase.[1]

Principle

The total molar polarization (

Step-by-Step Workflow

-

Solvent Preparation: Use anhydrous Benzene (dried over Na wire).[1]

-

Solution Series: Prepare 5 solutions of Bromopyridine with mass fractions (

) ranging from 0.01 to 0.05. -

Measurement:

-

Calculation:

Computational Workflow (DFT)

For predictive modeling in drug discovery, Density Functional Theory (DFT) is used to calculate the dipole moment and map the Electrostatic Potential (ESP).[1]

Visualization of Computational Pipeline

Caption: Standard DFT workflow for calculating electronic properties of heteroaromatic scaffolds.

Key Parameters[1][2]

-

Functional: B3LYP or

B97X-D (includes dispersion corrections, crucial for halogens).[1] -

Basis Set: 6-311++G(d,p) (Diffuse functions "++" are mandatory for accurately modeling the lone pair electrons on Br and N).[1]

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

) to simulate physiological conditions.

Pharmaceutical Relevance

Halogen Bonding (XB)

The electronic anisotropy of the C-Br bond creates a region of positive electrostatic potential on the extension of the bond axis, known as the

-

Mechanism: The

-hole allows Bromopyridine to act as a Lewis Acid, interacting with backbone carbonyls or nucleophilic residues in target proteins.[1] -

Directionality: Unlike Hydrogen bonds, Halogen bonds are highly directional (160° - 180°), aiding in the precise orientation of the ligand.[1]

Solubility and LogP

The dipole moment directly influences the partition coefficient (LogP).[1]

-

2-Bromopyridine (High

): More polar, slightly higher water solubility, lower LogP compared to symmetric isomers.[1] -

3-Bromopyridine: Often preferred in fragment-based drug discovery (FBDD) as it balances lipophilicity (for permeability) with sufficient polarity for solubility.[1]

References

-

National Institute of Standards and Technology (NIST). 4-Bromopyridine Gas Phase Ion Energetics and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

-

PubChem. 2-Bromopyridine Compound Summary. National Library of Medicine.[1] [Link]

-

Stenutz, R. 3-Bromopyridine Dielectric Properties.[1] Stenutz Tables for Chemistry.[1] [Link]

-

Guggenheim, E. A. The determination of the dipole moment of a solute in a non-polar solvent.[1] Transactions of the Faraday Society, 1949.[1] (Foundational Method).[1]

Sources

The Role of the Bromopyridine Scaffold in Antihistamine Research

Technical Disambiguation: "Bromopyrine" vs. Bromopyridine Note: In the context of medicinal chemistry and antihistamine synthesis, "Bromopyrine" is frequently a typographical error for Bromopyridine (specifically 2-bromopyridine). While "Bromopyrine" (monobromoantipyrine) exists as a historical analgesic, it is not a scaffold for antihistamines. This guide focuses on 2-Bromopyridine , the critical scaffold used to synthesize the pyridine-containing class of H1 antagonists (e.g., Chlorpheniramine, Doxylamine, Carbinoxamine).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Development Professionals

Executive Summary

The Bromopyridine scaffold (specifically 2-bromo- and 3-bromopyridine) serves as the primary lithiation and Grignard precursor for introducing the pyridine pharmacophore into first-generation H1 antihistamines. Its role is pivotal in "scaffold hopping" from the diphenylmethane core (e.g., Diphenhydramine) to the more potent and soluble pyridyl-aryl series.

This guide analyzes the chemical utility of 2-bromopyridine in constructing the diarylmethane and aminoalkyl ether backbones, detailing the halogen-lithium exchange mechanisms that enable the synthesis of blockbuster drugs like Chlorpheniramine , Doxylamine , and Carbinoxamine .

Chemical Architecture & Synthetic Utility

The utility of the bromopyridine scaffold stems from the lability of the C–Br bond, which allows for the regioselective introduction of the pyridine ring into electrophilic carbon centers.

The "Pyridine Effect" in SAR

Replacing a phenyl ring with a pyridine ring (derived from the bromopyridine scaffold) confers three critical advantages in H1 antagonists:

-

Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) increases water solubility at physiological pH compared to the diphenyl analogs.

-

Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than the phenyl ring.

-

Binding Affinity: The nitrogen atom acts as a weak hydrogen bond acceptor, interacting with specific residues (e.g., Lysine/Asparagine) in the G-protein coupled receptor (GPCR) binding pocket.

Reactivity Profile: Br vs. Cl

While 2-chloropyridine is cheaper, 2-bromopyridine is the preferred scaffold for research and high-yield synthesis due to:

-

Faster Halogen-Lithium Exchange: The C–Br bond is weaker (approx. 69 kcal/mol) than the C–Cl bond (approx. 84 kcal/mol), allowing for rapid lithiation at cryogenic temperatures (-78°C) without competing nucleophilic attack on the ring.

-

Grignard Formation: 2-Bromopyridine forms Grignard reagents (2-pyridylmagnesium bromide) more readily, although "Grignard exchange" (using iPrMgCl) is now the standard protocol to avoid Wurtz-type coupling side products.

Experimental Protocols & Case Studies

Case Study A: Synthesis of Carbinoxamine & Doxylamine

These drugs belong to the aminoalkyl ether class.[1] The core step is the nucleophilic addition of a metallated pyridine to a ketone or aldehyde.

Protocol: Halogen-Lithium Exchange for Carbinol Formation

Objective: Synthesize the intermediate phenyl(pyridin-2-yl)methanol.

-

Reagents: 2-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Acetophenone (1.0 eq), Anhydrous THF.

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Lithiation:

-

Cool THF and 2-bromopyridine to -78°C .

-

Add n-BuLi dropwise over 30 mins. Critical: Maintain temp < -65°C to prevent decomposition of the 2-pyridyllithium species.

-

Stir for 45 mins. The solution typically turns deep red/orange.

-

-

Coupling:

-

Add Acetophenone (diluted in THF) dropwise.

-

Allow to warm to 0°C over 2 hours.

-

-

Quench: Saturated NH4Cl solution.

-

Result: Formation of the tertiary alcohol (Carbinol), which is subsequently alkylated with dimethylaminoethyl chloride to yield Doxylamine.

Case Study B: Synthesis of Chlorpheniramine

This drug belongs to the propylamine class. The scaffold is used to alkylate a nitrile.[2][3]

Protocol: Nucleophilic Aromatic Substitution / Alkylation

Objective: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

-

Reagents: 4-Chlorobenzyl cyanide, 2-Bromopyridine, Sodium Amide (NaNH2) or NaH.

-

Mechanism:

-

The base deprotonates the benzylic position of the nitrile.

-

The resulting carbanion attacks 2-bromopyridine via an addition-elimination mechanism (SnAr) or via palladium-catalyzed coupling (Buchwald-Hartwig conditions in modern variants).

-

Note: Traditional industrial routes often use 2-chloropyridine for cost, but 2-bromopyridine is used in high-value, lower-temperature variants to reduce tar formation.

-

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis of major antihistamines starting from the 2-Bromopyridine scaffold.

Caption: Divergent synthesis of Ethanolamine and Propylamine antihistamines utilizing 2-Bromopyridine as the core scaffold.

Pharmacophore Integration

The diagram below details how the pyridine ring (introduced via the scaffold) interacts within the H1 receptor binding pocket compared to the phenyl ring it replaces.

Caption: Pharmacophore map showing the Pyridine ring's specific H-bond interaction, distinct from the Phenyl ring's Pi-stacking.

Technical Data Summary

| Parameter | 2-Bromopyridine Scaffold | 2-Chloropyridine Scaffold | Impact on Synthesis |

| Bond Energy (C-X) | ~69 kcal/mol | ~84 kcal/mol | Br allows lower temp lithiation (-78°C); Cl requires higher activation energy. |

| Lithiation Rate | Fast (< 30 min) | Slow / Sluggish | Br is essential for kinetic control in carbinol synthesis. |

| Cost | Moderate | Low | Cl is preferred for bulk manufacturing if reaction conditions allow; Br for R&D. |

| Key Drugs | Doxylamine, Carbinoxamine | Chlorpheniramine (Industrial) | Br is the versatile choice for library generation. |

References

-

Synthesis of Doxylamine Succinate. Patent CN107056685A.[4] Describes the lithiation of 2-bromopyridine with n-BuLi at -65°C to react with acetophenone. Link

-

Preparation Method of Chlorpheniramine Maleate. Patent CN114835637B. Details the reaction of p-chlorobenzonitrile and 2-bromopyridine using sodium amide. Link

-

Grignard Exchange Reaction in Synthesis of Carbinoxamine. Sphinx Knowledge House, Vol 5. Discusses the superiority of Grignard exchange between 2-bromopyridine and 2-chlorobutane over direct magnesium reaction. Link

-

The Expanding Role of Pyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Reviews the pharmacological benefits of incorporating pyridine rings into bioactive molecules. Link

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]

- 3. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]

- 4. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]

A Senior Scientist's Guide to Bromopyruvic Acid in Advanced Organic Synthesis

Executive Summary

Bromopyruvic acid (3-bromo-2-oxopropanoic acid), often abbreviated as 3-BrPA, stands as a testament to the utility of multifunctional small molecules in modern chemistry.[1][2] Far from being a simple halogenated ketone, its unique trifecta of a carboxylic acid, an α-keto group, and a reactive C-Br bond endows it with a remarkable versatility that bridges the gap between traditional organic synthesis and cutting-edge chemical biology.[1][3] For the synthetic chemist, it is a powerful electrophilic building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[2][3] For the drug development professional, it is a potent metabolic inhibitor that selectively targets the aberrant energy pathways of cancer cells, making it a compelling candidate for novel therapeutics.[4][5][6]

This guide provides an in-depth technical exploration of bromopyruvic acid's applications. Moving beyond a mere recitation of reactions, we will dissect the core principles of its reactivity, provide field-tested experimental protocols, and synthesize this knowledge within the context of its most impactful applications. From the strategic alkylation of nucleophiles and the elegant construction of heterocyclic libraries to its role as a targeted covalent inhibitor in oncology, this document serves as a comprehensive resource for researchers aiming to harness the full potential of this exceptional reagent.

Core Principles: Understanding Bromopyruvic Acid (3-BrPA)

A mastery of any reagent begins with a fundamental understanding of its intrinsic properties, reactivity, and handling requirements. Bromopyruvic acid is a highly reactive alkylating agent; this reactivity is the source of its synthetic power but also necessitates careful handling.[7][8]

Chemical Identity and Physicochemical Properties

Bromopyruvic acid is a structural analog of pyruvic acid where a bromine atom replaces one of the methyl hydrogens.[2][7] This single substitution dramatically alters the molecule's electronic profile and reactivity.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-2-oxopropanoic acid | [8] |

| CAS Number | 1113-59-3 | [1] |

| Molecular Formula | C₃H₃BrO₃ | [1] |

| Molar Mass | 166.96 g/mol | |

| Appearance | Off-white to colorless solid (powder, crystals, or flakes) | [1][8] |

| Melting Point | 77-82 °C | |

| Solubility | Soluble in water and various organic solvents | [1] |

The Engine of Reactivity: The α-Halo Ketone Moiety

The synthetic utility of 3-BrPA is dominated by the electrophilic character of the C3 carbon, which is bonded to the bromine atom.[1] This high reactivity stems from two key features:

-

Inductive Effect: The adjacent electron-withdrawing ketone and carboxylic acid groups polarize the C-Br bond, rendering the C3 carbon highly electron-deficient and thus susceptible to nucleophilic attack.

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.

This intrinsic reactivity makes 3-BrPA a potent alkylating agent, a characteristic that is central to nearly all of its applications.[7][9]

Safety and Handling Protocols

The high reactivity of 3-BrPA demands stringent safety protocols. It is classified as a corrosive material that can cause severe skin burns and eye damage.[7][10]

-

Personal Protective Equipment (PPE): Always handle 3-BrPA in a chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.[10][11]

-

Storage: Store in a cool (refrigerated at 2-8°C is recommended), dry, and well-ventilated area, away from incompatible materials.[11] The container should be kept tightly closed.[11]

-

Incompatible Materials: Avoid contact with bases and reducing agents, as these can trigger vigorous or uncontrolled reactions.[11]

-

Stability: While stable under recommended storage conditions, 3-BrPA has a limited half-life under physiological pH (approx. 7.0-7.4), which is an important consideration for biological assays.[11] Always use freshly prepared solutions for experiments.[12]

Bromopyruvic Acid as a Strategic Alkylating Agent

Alkylation is the cornerstone of 3-BrPA chemistry.[9] Its ability to covalently modify a vast range of nucleophiles underpins its use in both small-molecule synthesis and the targeted modification of biomolecules.

Mechanism of Action: The SN2 Trajectory

The alkylation reaction with 3-BrPA typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic C3 carbon, displacing the bromide leaving group in a single, concerted step.

Caption: Generalized SN2 reaction of a nucleophile with 3-BrPA.

This mechanism is highly reliable and predictable, making 3-BrPA a favored reagent for introducing the pyruvate moiety onto a substrate.

Application in Bioconjugation: Affinity Labeling of Cysteine Residues

One of the most powerful applications of 3-BrPA's alkylating ability is in chemical biology, where it is widely used as an "affinity label" to covalently modify proteins.[2][10] The thiol group (-SH) of cysteine residues is a particularly strong nucleophile and readily attacks 3-BrPA.[4] This reaction is highly specific and results in a stable thioether bond, effectively "labeling" the cysteine residue.[4][13] This technique is invaluable for:

-

Identifying active site residues: By observing which residue modification leads to loss of enzyme function.

-

Developing irreversible enzyme inhibitors: Creating a permanent covalent bond that deactivates the target enzyme.[4]

-

Cross-linking proteins and nucleic acids: The carboxylic acid provides a second handle for further reactions.[2][10]

Cornerstone Application: Synthesis of Heterocyclic Scaffolds

In synthetic organic chemistry, 3-BrPA is a premier building block for constructing heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.[3][14][15] Its ability to participate in condensation reactions with binucleophilic substrates provides a straightforward entry into diverse and complex ring systems.

Case Study: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. The reaction of a 2-aminopyridine with 3-BrPA is a classic, efficient method for their synthesis.[2][10]

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines using 3-BrPA.

The reaction proceeds via an initial SN2 alkylation of the exocyclic amino group of 2-aminopyridine, followed by an intramolecular condensation involving the ring nitrogen, which attacks the ketone carbonyl, leading to cyclization and dehydration. The resulting scaffold is highly valuable for further functionalization in drug discovery programs.

Bridging Synthesis and Therapy: 3-BrPA in Drug Development

Perhaps the most intensely researched application of bromopyruvic acid is in oncology.[1][3] Its potent and selective anticancer activity has positioned it as a highly promising therapeutic agent.[4]

Exploiting the Warburg Effect: A Targeted Anticancer Strategy

Many cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[5] These cells become heavily reliant on glycolysis for ATP production and biosynthetic precursors. 3-BrPA exploits this dependency by acting as a powerful inhibitor of key glycolytic enzymes.[4][5][6]

Mechanism of Action as a Glycolysis Inhibitor

3-BrPA enters cancer cells primarily through overexpressed monocarboxylate transporters (MCTs).[6][13] Once inside, its alkylating prowess is directed at critical metabolic enzymes.

Caption: Mechanism of 3-BrPA-induced cancer cell death.

-

Inhibition of Hexokinase II (HK2): 3-BrPA is a potent inhibitor of HK2, the first rate-limiting enzyme in the glycolytic pathway.[4][16][17] By shutting down this initial step, it effectively starves the cell of downstream metabolites.

-

Inhibition of GAPDH: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another critical glycolytic enzyme that is highly sensitive to alkylation by 3-BrPA.[6]

-

Consequences: This dual inhibition leads to a rapid and catastrophic depletion of intracellular ATP and an increase in oxidative stress, ultimately triggering programmed cell death (apoptosis).[6][18]

Designing Prodrugs: The Pt(IV)-3-BrPA Conjugate Example

To improve stability and targeting, researchers have incorporated 3-BrPA into more complex drug delivery systems. For instance, it has been used as an axial ligand in Platinum(IV) prodrugs.[5] In this design, an inactive Pt(IV) complex is administered, which is then reduced within the tumor's hypoxic environment to release two active agents: a cytotoxic Pt(II) species (like oxaliplatin) and 3-BrPA, delivering a dual-mechanism attack on the cancer cell.[5]

Key Experimental Protocols

The following protocols are provided as validated starting points for researchers. As always, optimization may be necessary for specific substrates and systems.

Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]heterocycles.[10]

-

Reagents & Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyridine (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as anhydrous ethanol or acetone.

-

-

Reaction Initiation:

-

Add bromopyruvic acid (1.1 eq) to the solution at room temperature. A precipitate may form upon addition.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure 4-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Protocol: General Procedure for Cysteine Residue Labeling in a Protein

This protocol provides a general method for the covalent modification of cysteine residues.[4]

-

Protein Preparation:

-

Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. Ensure the pH of the buffer is around 7.0-7.5.

-

-

Reagent Preparation:

-

Prepare a fresh stock solution of bromopyruvic acid (e.g., 30 mM) in the same buffer, adjusting the pH to ~7.2 with NaOH immediately before use.[12]

-

-

Labeling Reaction:

-

Add a molar excess (e.g., 10- to 100-fold) of the 3-BrPA solution to the protein solution. The exact excess will depend on the protein and must be optimized.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Quenching:

-

Stop the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to quench any unreacted 3-BrPA.

-

-

Purification:

-

Remove excess 3-BrPA and quenching agent by subjecting the protein sample to dialysis, gel filtration (desalting column), or buffer exchange.

-

-

Analysis:

-

Confirm the covalent modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the pyruvate moiety) and/or functional assays to determine the effect of the modification on protein activity.

-

Future Outlook and Emerging Trends

The story of bromopyruvic acid is far from over. Its robust reactivity and profound biological effects ensure its continued relevance in chemical science. Future research is likely to focus on several key areas:

-

Novel Heterocycle Synthesis: Expanding the scope of its reactions to create new and more complex heterocyclic systems for drug discovery and materials science.

-

Advanced Drug Delivery: Designing more sophisticated prodrug and conjugate strategies to enhance the therapeutic index of 3-BrPA, minimizing off-target effects and improving its in vivo stability.[5]

-

Combination Therapies: Exploring the synergistic effects of 3-BrPA with other anticancer agents, including standard chemotherapeutics and radiation therapy, where it may act as a potent radiosensitizer.[19]

-

Expanding Therapeutic Targets: Investigating its potential for treating other metabolic diseases or as an antimicrobial agent, given its fundamental impact on cellular energy production.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis.

- Benchchem. The Versatility of 3-Bromopropionic Acid in Medicinal Chemistry: A Technical Guide.

- CymitQuimica. CAS 1113-59-3: Bromopyruvic acid.

- PubChem. Bromopyruvic Acid | C3H3BrO3 | CID 70684.

- ChemicalBook. (2026, February 2). 3-Bromopyruvic acid | 1113-59-3.

- MedKoo. Bromopyruvic acid | 3-BrPA | CAS#1113-59-3 | hexokinase II inhibitor.

- Zhou, P., et al. (2025, June 30). Synthesis and anticancer activity of Pt(IV) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing.

- Fisher Scientific. (2009, September 26).

- Sigma-Aldrich. Bromopyruvic acid >= 98.0% | 1113-59-3.

- Jardim-Messeder, D., & Moreira-Pacheco, F. (2016, May 15). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research.

- Cal, M., et al. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. PMC.

- Anba Pharma Company. 3-Bromopyruvic acid.

- Sigma-Aldrich. Bromopyruvic acid >= 98.0% | 1113-59-3.

- Science.gov.

- Mangalagiu, I. I., & Darabantu, M. (2025).

- IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles.

- Ferreira, F., et al. (2019, April 11). Electron-Induced Reactions in 3-Bromopyruvic Acid. PubMed.

- Wikipedia. Bromopyruvic acid.

- Spandidos Publications. (2022, June 16).

- PMC. (2022).

- Journal of Applicable Chemistry. (2013).

- AJOL.

- Salcedo, C., et al. (2014, February 15).

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025, August 6).

- RSC Publishing. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand.

Sources

- 1. CAS 1113-59-3: Bromopyruvic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Bromopyruvic acid | 1113-59-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and anticancer activity of Pt( iv ) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02064F [pubs.rsc.org]

- 6. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromopyruvic Acid | C3H3BrO3 | CID 70684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromopyruvic acid - Wikipedia [en.wikipedia.org]

- 9. alkylating agents synthesis: Topics by Science.gov [science.gov]

- 10. Bromopyruvic acid = 98.0 1113-59-3 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. medkoo.com [medkoo.com]

- 17. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Electron-Induced Reactions in 3-Bromopyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

optimized protocol for Suzuki-Miyaura coupling with bromopyrine

Application Note: Optimized Protocol for Suzuki-Miyaura Coupling with Bromopyrine

Introduction & Scientific Context

Bromopyrine (4-bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 4-bromoantipyrine) is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized to synthesize pyrazolone-based therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral candidates [1].

Historically, functionalizing the antipyrine core at the C4 position via direct Pd-catalyzed C–H arylation has proven highly inefficient. The inherent low nucleophilicity of the C4 center in the pyrazolone ring leads to sluggish kinetics and incomplete reactions [1]. To bypass this limitation, researchers pre-functionalize the core into bromopyrine, utilizing it as an electrophilic partner in Suzuki-Miyaura cross-coupling. However, the electron-rich nature and steric bulk of the pyrazolone core render the C(sp2)–Br bond highly resistant to oxidative addition by standard palladium catalysts, necessitating a rigorously optimized catalytic system [2].

Mechanistic Insights & Catalyst Selection

The Suzuki-Miyaura coupling of bromopyrine requires a catalyst system capable of overcoming two distinct energy barriers:

-

Oxidative Addition: The electron-donating properties of the pyrazolone ring strengthen the C–Br bond. Standard electron-deficient or neutral catalysts (e.g., Pd(PPh3)4) fail to insert efficiently.

-

Transmetalation & Reductive Elimination: The steric hindrance flanking the C4 position (the C3-methyl and C5-carbonyl groups) impedes the approach of the arylboronic acid and slows down reductive elimination.

The Solution: The combination of Pd2(dba)3 with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides the optimal electronic and steric environment [1]. XPhos is a highly bulky, electron-rich dialkylbiaryl phosphine. Its electron richness facilitates rapid oxidative addition into the deactivated C–Br bond, while its extreme steric bulk accelerates the reductive elimination step, effectively driving the catalytic cycle forward.

Figure 1: Catalytic cycle of Bromopyrine Suzuki-Miyaura coupling using Pd/XPhos.

Quantitative Optimization Data

The superiority of the Pd2(dba)3/XPhos system is evident when compared to traditional catalytic systems. The table below summarizes the optimization landscape for sterically hindered pyrazolone derivatives.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(PPh3)4 (5 mol%) | None | K2CO3 | Toluene | 100 | < 10 |

| Pd(OAc)2 (5 mol%) | PPh3 | K2CO3 | 1,4-Dioxane | 100 | 15 |

| Pd2(dba)3 (2.5 mol%) | SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 65 |

| Pd2(dba)3 (2.5 mol%) | XPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | > 90 |

(Data synthesized from optimization studies on polyfluoroalkylated and standard antipyrines [1])

Experimental Workflow

Figure 2: Step-by-step Schlenk workflow for Bromopyrine cross-coupling.

Detailed Step-by-Step Protocol

Reagents & Materials:

-

Bromopyrine (4-Bromoantipyrine): 1.0 mmol

-

Arylboronic Acid: 1.5 mmol (1.5 equiv.)

-

Pd2(dba)3: 0.025 mmol (2.5 mol%)

-

XPhos: 0.05 mmol (5.0 mol%)

-

K3PO4 (anhydrous): 3.0 mmol (3.0 equiv.)

-

1,4-Dioxane / H2O (10:1 v/v): 11 mL

-

Argon gas, Schlenk tubes, magnetic stir bars.

Methodology:

-

Reaction Setup (Schlenk Technique):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bromopyrine (1.0 mmol), the selected arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

-

Transfer Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%) into the flask.

-

Causality Note: Adding the catalyst and ligand together in the solid phase before solvent addition ensures the immediate formation of the active Pd(0)-XPhos complex upon solvation, preventing premature catalyst aggregation (black-out).

-

-

Degassing and Solvation:

-

Evacuate the flask and backfill with Argon (repeat 3 times).

-

Add 11 mL of a pre-degassed mixture of 1,4-Dioxane and H2O (10:1 ratio) via syringe.

-

Causality Note: Water is critical in this protocol to dissolve the inorganic base (K3PO4) and facilitate the formation of the reactive boronate intermediate required for the transmetalation step.

-

-

Reaction Execution:

-

Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C.

-

Stir vigorously (800 rpm) for 12 hours.

-

Causality Note: The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base and the organic reactants.

-

-

In-Process Quality Control (IPQC) & Self-Validation:

-

TLC Monitoring: Bromopyrine is highly UV-active. Monitor the disappearance of the starting material (Rf ~0.4 in 1:1 Hexanes/EtOAc).

-

LC-MS Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of debrominated antipyrine (m/z 189) indicates premature reductive elimination (often due to wet organic solvent or degraded boronic acid). The target product should show the corresponding[M+H]+ mass.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 3:1 to 1:1) to afford the pure 4-aryl-antipyrine derivative.

-

References

-

Title: Polyfluoroalkylated antipyrines in Pd-catalyzed transformations Source: RSC Advances, 2021, 11(56), 35329-35338. (National Center for Biotechnology Information / PMC) URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. (American Chemical Society) URL: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Bromopyridines (Bromopyrines)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In medicinal chemistry and radiopharmaceutical development, the functionalization of halogenated heterocycles is a foundational transformation. This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) conditions for bromopyridines—frequently referred to in radiochemical vernacular and legacy literature as "bromopyrines" [1].

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism. The reaction hinges on the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

The Causality of Reactivity

The success of an SNAr reaction on a bromopyridine/bromopyrine scaffold is dictated by the position of the bromine atom relative to the heterocyclic nitrogen:

-

α- and γ-Positions (2- and 4-bromopyridines): These isomers are highly reactive. The electronegative pyridine nitrogen acts as an "electron sink," directly stabilizing the negative charge of the Meisenheimer intermediate via resonance[2].

-

β-Position (3-bromopyridines): These are generally inert to standard SNAr conditions because the intermediate lacks direct resonance stabilization onto the nitrogen. Functionalization at this position typically requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination)[2].

Furthermore, the presence of electron-donating groups (like amines) or electron-withdrawing groups on the ring drastically alters the activation energy required for nucleophilic attack[2].

Mechanistic Visualization

Caption: SNAr Addition-Elimination Mechanism highlighting the formation of the Meisenheimer complex.

Quantitative Reactivity Profiling

To rationally design an SNAr workflow, one must match the nucleophile's strength with the substrate's intrinsic electrophilicity. Table 1 summarizes the reactivity profiles of common bromopyridine/bromopyrine isomers.

Table 1: Comparative Reactivity Profile of Bromopyridine Isomers in SNAr

| Substrate Isomer | Position to Nitrogen | SNAr Reactivity | Meisenheimer Stabilization | Typical Conditions Required |

| 2-Bromopyridine | Ortho (α) | High | Excellent (Direct resonance) | 80–100 °C, Polar Aprotic Solvent |

| 4-Bromopyridine | Para (γ) | High | Excellent (Direct resonance) | 80–100 °C, Polar Aprotic Solvent |

| 3-Bromopyridine | Meta (β) | Very Low | Poor (No direct resonance) | >150 °C, Strong Bases, or Pd-Catalysis |

| 2-Amino-6-bromopyridine | Ortho (α) | Very High | Excellent + Activated by LG | 80 °C, Mild Base (e.g., K₂CO₃) |

| 2-Amino-5-bromopyridine | Meta (β) | Low | Poor | Pd-Catalysis preferred |

Data synthesized from comparative reactivity analyses of halopyridines[2],[3].

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility, SNAr workflows must be designed as self-validating systems. The choice of solvent, base, and temperature are not arbitrary; they are selected to maximize the kinetic energy of the nucleophile while stabilizing the polar transition state.

Caption: High-throughput experimental workflow for SNAr optimization with integrated QC checkpoints.

Protocol A: General Thermal Amination of 2-Bromopyridine

Objective: Synthesize 2-aminopyridine derivatives via displacement of the bromide leaving group.

Materials:

-

2-Bromopyridine (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

K₂CO₃ (2.0 eq, finely powdered)

-

Anhydrous DMSO (0.5 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine and the amine nucleophile.

-

Causality: Utilizing strictly anhydrous conditions prevents the competitive hydrolysis of the bromopyridine into a pyridone byproduct[3].

-

-

Base Addition: Add the finely powdered K₂CO₃, followed by anhydrous DMSO.

-

Causality: DMSO (a polar aprotic solvent) is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state. Unlike protic solvents, it does not hydrogen-bond to the nucleophile, leaving the amine "naked" and highly reactive. K₂CO₃ scavenges the generated HBr, preventing the protonation and subsequent deactivation of the amine nucleophile.

-

-

Thermal Activation: Seal the vial and heat at 100 °C for 12 hours.

-

Self-Validation (In-Process QC): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation Metric: The starting bromopyridine exhibits a distinct 1:1 isotopic doublet mass peak (due to ⁷⁹Br and ⁸¹Br isotopes). A successful reaction is validated by the disappearance of this doublet and the emergence of a singular [M+H]⁺ peak corresponding to the aminated product.

-

-

Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: Radiochemical [¹⁸F]Fluorination of 2-Amino-6-bromopyrine

Objective: Synthesize ¹⁸F-radiolabeled PET imaging agents (e.g., tropane derivatives) via isotopic displacement[1].

Materials:

-

N-Boc-protected 2-amino-6-bromopyrine precursor

-

K[¹⁸F]F

-

TBAHCO₃ (Phase transfer catalyst)

-

Anhydrous DMSO

Step-by-Step Methodology:

-

Precursor Design: Ensure the 2-amino group on the bromopyrine scaffold is Boc-protected.

-

Causality: Under highly alkaline radiolabeling conditions, an unprotected amine will deprotonate. The resulting amide anion strongly donates electron density into the pyridine ring, completely shutting down nucleophilic attack by the incoming [¹⁸F]fluoride[1].

-

-

Fluoride Activation: Pass cyclotron-produced [¹⁸F]fluoride through a QMA cartridge. Elute with TBAHCO₃ into a reaction vessel and azeotropically dry with acetonitrile at 95 °C under a stream of nitrogen.

-